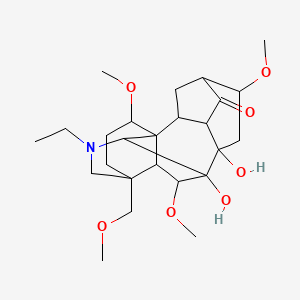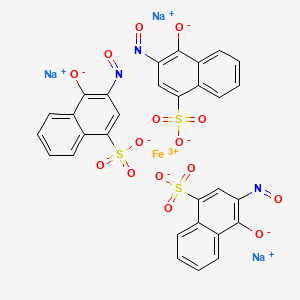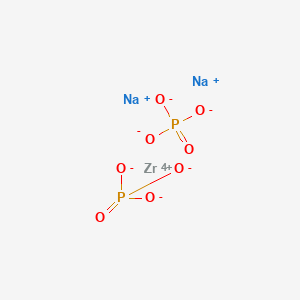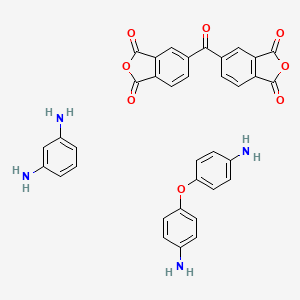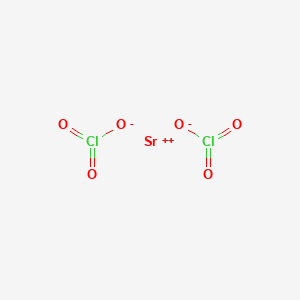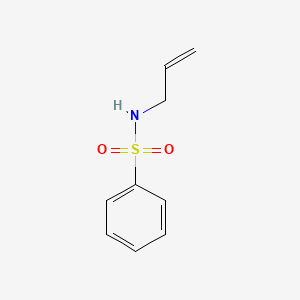
N-Allylbenzolsulfonamid
Übersicht
Beschreibung
n-Allylbenzenesulfonamide: is an organic compound belonging to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Wissenschaftliche Forschungsanwendungen
n-Allylbenzenesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting carbonic anhydrase enzymes.
Materials Science: The compound is used in the development of polymers and other advanced materials due to its unique chemical properties.
Biological Research: n-Allylbenzenesulfonamide derivatives are studied for their potential antimicrobial and anticancer activities.
Wirkmechanismus
Target of Action
n-Allylbenzenesulfonamide, like other sulfonamides, primarily targets the carbonic anhydrase and dihydropteroate synthetase enzymes . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides, including n-Allylbenzenesulfonamide, are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . By inhibiting these enzymes, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by n-Allylbenzenesulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting the enzymes involved in this pathway, n-Allylbenzenesulfonamide prevents the production of folic acid, a crucial component for bacterial DNA synthesis . This results in the inhibition of bacterial growth .
Pharmacokinetics
Sulfonamides in general are known to have good absorption and distribution profiles, allowing them to reach their target sites effectively . The metabolism and elimination of these compounds can vary, and further studies are needed to elucidate these aspects for n-Allylbenzenesulfonamide .
Result of Action
The primary result of n-Allylbenzenesulfonamide’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for bacterial DNA synthesis, n-Allylbenzenesulfonamide effectively inhibits the growth and proliferation of bacteria .
Action Environment
The action of n-Allylbenzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of other substances that compete for the same enzymes can affect the efficacy of n-Allylbenzenesulfonamide . Additionally, factors such as pH and temperature can influence the stability and activity of this compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Schotten-Baumann Reaction: This method involves the reaction of benzenesulfonyl chloride with allylamine in the presence of a base such as sodium hydroxide.
Oxidative Coupling: Another method involves the oxidative coupling of thiols and amines.
Industrial Production Methods: Industrial production of n-Allylbenzenesulfonamide often employs the Schotten-Baumann reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: n-Allylbenzenesulfonamide can undergo oxidation reactions to form sulfonic acids.
Reduction: Reduction of n-Allylbenzenesulfonamide can lead to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Vergleich Mit ähnlichen Verbindungen
n-Butylbenzenesulfonamide: Similar in structure but with a butyl group instead of an allyl group.
Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness: n-Allylbenzenesulfonamide is unique due to its allyl group, which imparts distinct chemical reactivity and potential for diverse applications in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
N-prop-2-enylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-2-8-10-13(11,12)9-6-4-3-5-7-9/h2-7,10H,1,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSDMZUIKMAAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292783 | |
| Record name | n-allylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50487-70-2 | |
| Record name | NSC85509 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-allylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


